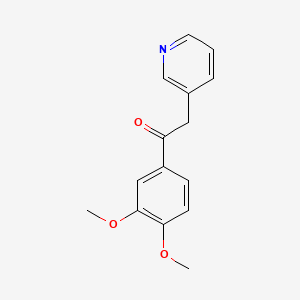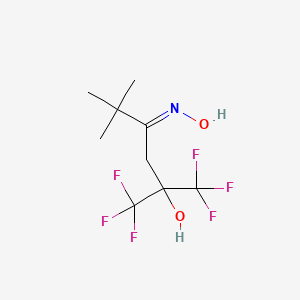
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and an oxime functional group makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime typically involves the reaction of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The oxime group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with similar trifluoromethyl groups but lacking the oxime functionality.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with different structural features.
Hexafluoroacetylacetone: A compound with six fluorine atoms and a different carbon backbone.
Uniqueness
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is unique due to the presence of both trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
101564-55-0 |
|---|---|
Molecular Formula |
C9H13F6NO2 |
Molecular Weight |
281.20 g/mol |
IUPAC Name |
(4E)-1,1,1-trifluoro-4-hydroxyimino-5,5-dimethyl-2-(trifluoromethyl)hexan-2-ol |
InChI |
InChI=1S/C9H13F6NO2/c1-6(2,3)5(16-18)4-7(17,8(10,11)12)9(13,14)15/h17-18H,4H2,1-3H3/b16-5+ |
InChI Key |
IWRDYOHQIDLBRZ-FZSIALSZSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N/O)/CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)C(=NO)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


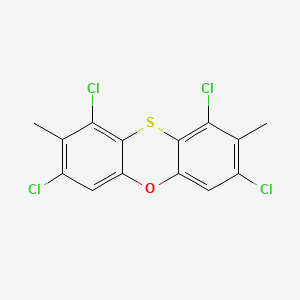

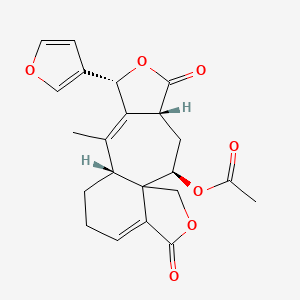
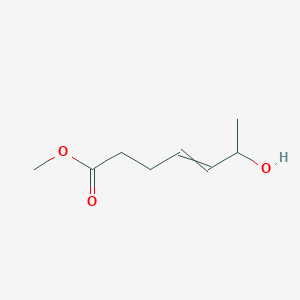
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
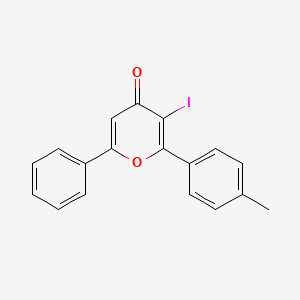
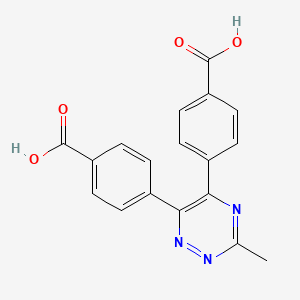
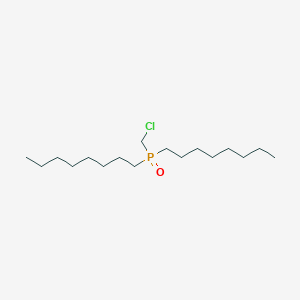
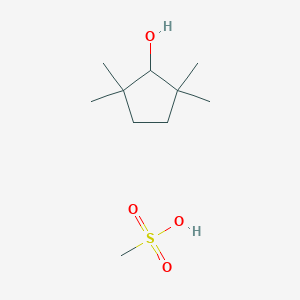

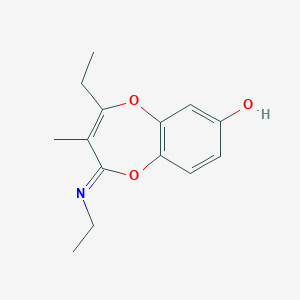
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
